Pyrrolidine-3,4-dicarboxamide Pyrrolidine-3,4-dicarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728465
InChI: InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)
SMILES:
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

Pyrrolidine-3,4-dicarboxamide

CAS No.:

Cat. No.: VC15728465

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-3,4-dicarboxamide -

Specification

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name pyrrolidine-3,4-dicarboxamide
Standard InChI InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)
Standard InChI Key HEHBWXUFYYBHME-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1)C(=O)N)C(=O)N

Introduction

Chemical Identity and Structural Features

Pyrrolidine-3,4-dicarboxamide exists in multiple stereoisomeric forms, with the (3R,4R) configuration being the most pharmacologically relevant. The compound’s CAS registry numbers include 1989671-65-9 for the base structure and 1808068-88-3 for its dicarboxylic acid precursor . Its core structure consists of a five-membered pyrrolidine ring with two carboxamide (-CONH2_2) groups at adjacent positions, enabling hydrogen bonding and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H11N3O2\text{C}_6\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight157.17 g/mol
Stereochemistry(3R,4R) configuration
Purity (Industrial Grade)≥97%

The stereochemistry of the pyrrolidine ring profoundly influences its biological activity. X-ray crystallography of the (3R,4R) isomer bound to Factor Xa (PDB: 2XC4) reveals that the carboxamide groups form hydrogen bonds with Gly218 and Gln192 residues, critical for inhibitory activity .

Synthetic Routes and Derivatives

Pyrrolidine-3,4-dicarboxamide derivatives are synthesized via amidation of pyrrolidine-3,4-dicarboxylic acid precursors. A patented method (US7550487B2) describes the reaction of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid with aryl or alkyl amines in the presence of coupling agents like HATU . Key derivatives include:

  • N-substituted amides with fluoro, chloro, or pyridyl substituents .

  • Diastereomeric analogs differing in the configuration of the pyrrolidine ring .

Table 2: Representative Derivatives and Activities

DerivativeBiological TargetIC50_{50} (nM)Source
R1663 (3R,4R-isomer)Factor Xa2.1
2-Fluoro-4-(2-oxopyridin-1-yl)phenylamideFactor Xa5.8
5-Chloropyridin-2-ylamideThrombin>10,000

The synthesis often employs protective groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions . The (3R,4R) configuration is preserved through chiral resolution or asymmetric catalysis .

Pharmacological Applications: Factor Xa Inhibition

Pyrrolidine-3,4-dicarboxamide derivatives exhibit potent inhibitory activity against Factor Xa, a serine protease central to the blood coagulation cascade. The lead compound R1663 (Fig. 1) demonstrated an IC50_{50} of 2.1 nM against Factor Xa and >1,000-fold selectivity over thrombin, trypsin, and plasmin .

Mechanism of Action

  • Hydrogen bonding: Carboxamide groups interact with Gly218 and Gln192 in Factor Xa’s S4 pocket .

  • Hydrophobic interactions: Aryl substituents (e.g., 2-fluoro-4-(2-oxopyridin-1-yl)phenyl) occupy the S1 pocket, enhancing binding affinity .

In preclinical studies, R1663 showed favorable pharmacokinetics:

  • Bioavailability: 52% in rats, 78% in monkeys .

  • Half-life: 4.2 hours (rats), 8.5 hours (monkeys) .

  • Antithrombotic efficacy: 80% reduction in thrombus weight at 1 mg/kg (rat arteriovenous shunt model) .

Structural Insights from Crystallography

The co-crystal structure of R1663 with Factor Xa (PDB: 2XC4) provides atomic-level insights into its inhibitory mechanism . Key observations include:

  • The (3R,4R) configuration optimally positions the carboxamide groups for hydrogen bonding.

  • The difluoroethyl side chain enhances solubility without steric hindrance.

  • A 5-chloropyridin-2-yl group in the S1 pocket improves selectivity over thrombin .

Industrial Production and Quality Control

Industrial-scale synthesis of pyrrolidine-3,4-dicarboxamide is optimized for high purity (≥97%) . MolCore BioPharmatech employs ISO-certified processes to produce the compound as an active pharmaceutical ingredient (API) intermediate . Critical quality parameters include:

  • Residual solvents: <0.1% (ICH guidelines).

  • Enantiomeric excess: >99% for the (3R,4R) isomer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator